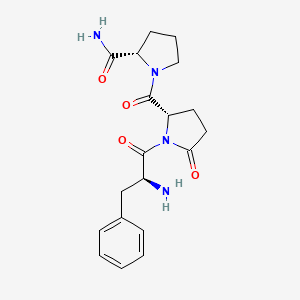
1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The compound’s structure consists of a benzotriazole ring substituted with dimethyl groups at positions 5 and 6, and an ethanone group at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone typically involves the reaction of 5,6-dimethyl-1H-benzotriazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under suitable conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid by-products.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions, where the dimethyl groups or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a strong acid or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of materials with specific properties, such as UV stabilizers and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethyl-1H-benzotriazole: A closely related compound with similar structural features but lacking the ethanone group.
1H-Benzotriazole: The parent compound of the benzotriazole family, without the dimethyl or ethanone substitutions.
2-Methyl-1H-benzotriazole: Another derivative with a single methyl group substitution.
Uniqueness
1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone is unique due to the presence of both dimethyl groups and the ethanone moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
70740-21-5 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-(5,6-dimethylbenzotriazol-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-6-4-9-10(5-7(6)2)13(8(3)14)12-11-9/h4-5H,1-3H3 |
Clave InChI |
CNGRVEKLDVZULJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(N=N2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)



![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)




![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

